5-Methyl-4-phenyl-1,5-diazocan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-phenyl-1,5-diazocan-2-one is a chemical compound with the molecular formula C₁₃H₁₈N₂O It belongs to the class of diazocanones, which are characterized by an eight-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenyl-1,5-diazocan-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenyl-1,5-diazocan-2-one with formaldehyde under specific conditions . The reaction proceeds through nucleophilic addition and cyclization to form the desired diazocanone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process. detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-phenyl-1,5-diazocan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
5-Methyl-4-phenyl-1,5-diazocan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-4-phenyl-1,5-diazocan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-1,5-diazocan-2-one
- 1-(4-Chlorobutyl)-5-methyl-4-phenyl-1,5-diazocan-2-one
- (4S,8R)-8-Methyl-4-phenyl-1,5-diazocan-2-one
Uniqueness
5-Methyl-4-phenyl-1,5-diazocan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88931-12-8 |
---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
5-methyl-4-phenyl-1,5-diazocan-2-one |
InChI |
InChI=1S/C13H18N2O/c1-15-9-5-8-14-13(16)10-12(15)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,14,16) |
InChI Key |
JJXMWFHHPADLCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCNC(=O)CC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.